REACTION_CXSMILES
|
O[CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11]O)O)O)[OH:6])=[O:4].C(O)(=O)[CH2:14][C:15](CC(O)=O)([C:17](O)=[O:18])[OH:16].[C:26]([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+]>>[CH3:26][O:6][C:5]1[CH:7]=[CH:9][CH:11]=[CH:2][C:3]=1[O:4][CH2:14][CH:15]([OH:16])[CH2:17][OH:18] |f:2.3.4.5|
|
Name
|
fructose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added with another about 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
mixing time
|
Type
|
CUSTOM
|
Details
|
were then admixed, with a mixing time of about 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
mixing to homogeneity
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=CC1OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |